molecular formula C10H11N3O2 B13330702 2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid

2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid

Cat. No.: B13330702
M. Wt: 205.21 g/mol
InChI Key: FBJJGSVVUSUPJT-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid is a complex organic compound that features a fused heterocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials such as pyrrole derivatives. One common synthetic route includes the formation of the pyrrolo[2,1-f][1,2,4]triazine core through cyclization reactions. Key steps may involve:

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. These methods often involve the use of transition metal catalysts and multistep synthesis processes to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane .

Major Products

The major products formed from these reactions include various substituted triazine derivatives, which can be further modified for specific applications in medicinal chemistry .

Scientific Research Applications

2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid involves its interaction with specific molecular targets, such as kinases and viral enzymes. The compound binds to these targets, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved often include the inhibition of kinase signaling pathways, which are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:

    Avapritinib: A kinase inhibitor used in cancer therapy.

    Remdesivir: An antiviral agent used in the treatment of COVID-19.

    Brivanib Alaninate: An antitumorigenic drug.

Uniqueness

What sets 2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid apart is its specific structural modifications, which confer unique binding properties and biological activities. Its ability to form stable complexes with molecular targets makes it a valuable compound in drug development .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-methyl-3-pyrrolo[2,1-f][1,2,4]triazin-6-ylpropanoic acid

InChI

InChI=1S/C10H11N3O2/c1-7(10(14)15)2-8-3-9-4-11-6-12-13(9)5-8/h3-7H,2H2,1H3,(H,14,15)

InChI Key

FBJJGSVVUSUPJT-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN2C(=C1)C=NC=N2)C(=O)O

Origin of Product

United States

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